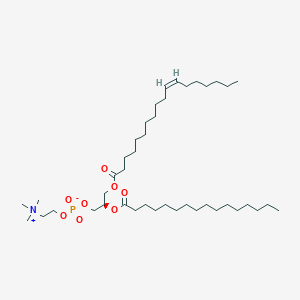

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is a complex lipid molecule. It is a type of diacylglycerol, specifically a diacylglycerol 34:1, where the acyl groups at positions 1 and 2 are (11Z)-octadecenoyl and hexadecanoyl, respectively . This compound is significant in various biological processes and has been studied for its roles in cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific lipases are used to catalyze the esterification of glycerol with (11Z)-octadecenoyl and hexadecanoyl fatty acids. This method is preferred due to its specificity and efficiency in producing the desired diacylglycerol .

Chemical Reactions Analysis

Types of Reactions

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the double bond of the (11Z)-octadecenoyl group, leading to the formation of epoxides or hydroxylated products.

Reduction: The double bond in the (11Z)-octadecenoyl group can be reduced to form saturated fatty acids.

Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and the respective fatty acids.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Saturated fatty acids.

Substitution: Glycerol, (11Z)-octadecenoyl acid, hexadecanoic acid.

Scientific Research Applications

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid behavior and interactions.

Biology: Plays a role in cellular signaling pathways, particularly in the activation of protein kinase C.

Medicine: Investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.

Mechanism of Action

The mechanism of action of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine involves its role as a secondary messenger in cellular signaling. It activates protein kinase C by binding to its regulatory domain, leading to the phosphorylation of various target proteins. This activation triggers multiple downstream signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

- 1-(9Z-hexadecenoyl)-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholine

- 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol

- 1-vaccenoyl-2-palmitoyl-sn-glycerol

Uniqueness

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its ability to activate protein kinase C distinguishes it from other diacylglycerols, making it a valuable compound in biochemical and medical research .

Properties

Molecular Formula |

C42H82NO8P |

|---|---|

Molecular Weight |

760.1 g/mol |

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h16,18,40H,6-15,17,19-39H2,1-5H3/b18-16-/t40-/m1/s1 |

InChI Key |

WPAONTMCEBPEAF-KWNHIAGJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)

![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)

![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)

![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)